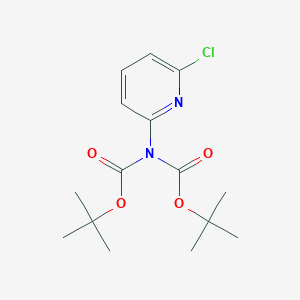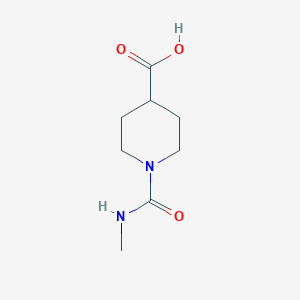
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide, commonly known as DMTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. DMTB is a heterocyclic compound that possesses a unique chemical structure, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Characterization
Benzamide derivatives have been synthesized and characterized extensively, providing insights into their chemical properties and potential applications. Dian (2010) elucidated the synthesis of 2-Hydroxy-N-(pyridin-4-yl)benzamide, demonstrating the effects of reaction conditions on product yield. The compound was obtained in high yield under the catalytic action of triethylamine, highlighting its potential for large-scale synthesis due to the mild and easily controllable process conditions (Dian, 2010). Similarly, Narayana et al. (2004) prepared various 2-hydroxy benzamides and their alkoxy derivatives, which were screened for their antifungal activity, indicating their potential therapeutic applications (Narayana et al., 2004).
Biological Activity
Several benzamide derivatives have shown promising biological activity. For instance, Rizk et al. (2021) reported the synthesis of new metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, exhibiting strong antitumor activity against human colon carcinoma cells and significant antibacterial and antifungal activities (Rizk, Emara, & Mahmoud, 2021). Additionally, Patel et al. (2010) synthesized compounds like 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, which were tested for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Patel, 2010).
Physicochemical Studies
Srivastava et al. (2017) characterized pyridyl substituted benzamides and reported their aggregation-enhanced emission and multi-stimuli-responsive properties. Their study included spectroscopic studies and theoretical calculations, providing insights into their optical data and potential applications in materials science (Srivastava et al., 2017).
Catalyst-Free Synthesis
Liu et al. (2014) presented a novel method for synthesizing N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and subsequent rearrangement, highlighting a rapid and mild catalyst-free synthesis approach (Liu et al., 2014).
Propriétés
IUPAC Name |
4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-12-2-1-7-16-13(12)17-14(19)10-3-5-11(6-4-10)15-20-8-9-21-15/h1-7,15,18H,8-9H2,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZLWSWLSUBSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060968-92-4 |
Source


|
| Record name | 4-(1,3-dithiolan-2-yl)-N-(3-hydroxypyridin-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)
methanone](/img/structure/B2881672.png)



![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2881682.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)


